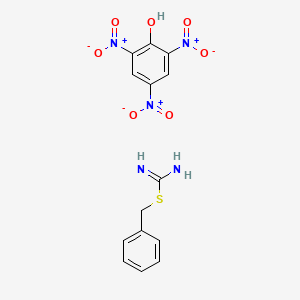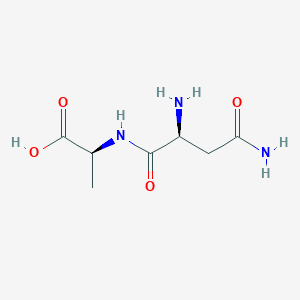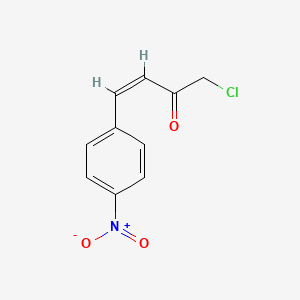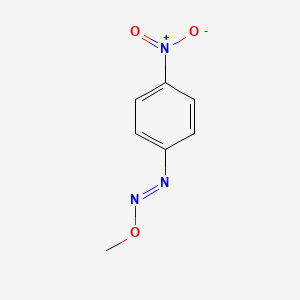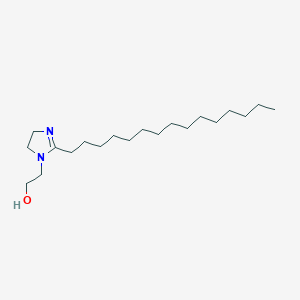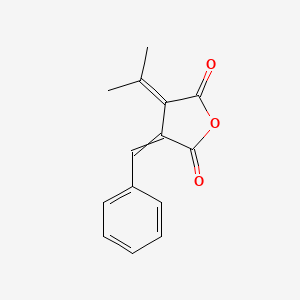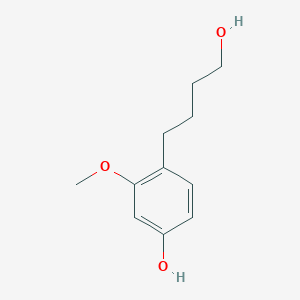
1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the ethoxyphenethyl group, and the attachment of the thienyl and propanone moieties. Common reagents used in these reactions include ethyl bromide, piperazine, and thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules
Biology
In biology, this compound may be explored for its interactions with biological molecules and its potential as a therapeutic agent. Studies may focus on its effects on cellular processes and its ability to modulate biological pathways.
Medicine
In medicine, 1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride may be investigated for its potential to treat various diseases. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in preclinical and clinical trials.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure makes it a versatile building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity and produce therapeutic effects. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride include other piperazine derivatives with different substituents. Examples include:
- 1-Propanone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride
- 1-Propanone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methyl-1-(3-thienyl)-, dihydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
21263-07-0 |
|---|---|
Formule moléculaire |
C22H32Cl2N2O2S |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-thiophen-2-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2S.2ClH/c1-3-26-21(16-19-8-5-4-6-9-19)24-13-11-23(12-14-24)17-18(2)22(25)20-10-7-15-27-20;;/h4-10,15,18,21H,3,11-14,16-17H2,1-2H3;2*1H |
Clé InChI |
VQUSLQOSKRDRTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CC(C)C(=O)C3=CC=CS3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
